9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole

Molecular Properties Pre-formulation Drug Design

9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole (synonym: ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate; molecular formula C₁₇H₂₁N₃O₂; MW 299.37 g/mol) is a trisubstituted imidazo[1,2-a]benzimidazole derivative. This compound belongs to a scaffold class that has been systematically investigated for 5-HT₂A receptor antagonism, intraocular pressure (IOP) lowering, and CNS activity across multiple peer-reviewed studies.

Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
Cat. No. B10812276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OCC)C
InChIInChI=1S/C17H21N3O2/c1-4-6-11-19-13-9-7-8-10-14(13)20-15(16(21)22-5-2)12(3)18-17(19)20/h7-10H,4-6,11H2,1-3H3
InChIKeySBWGHHUUNAMHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole – Core Structural and Research-Grade Identity for Procurement


9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole (synonym: ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate; molecular formula C₁₇H₂₁N₃O₂; MW 299.37 g/mol) is a trisubstituted imidazo[1,2-a]benzimidazole derivative . This compound belongs to a scaffold class that has been systematically investigated for 5-HT₂A receptor antagonism, intraocular pressure (IOP) lowering, and CNS activity across multiple peer-reviewed studies [1][2]. As a research-grade small molecule, it is commercially available at approximately 95% purity and serves as a building block for structure–activity relationship (SAR) exploration within the broader imidazo[1,2-a]benzimidazole chemical space .

9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole – Why In-Class Analogs Are Not Interchangeable


The imidazo[1,2-a]benzimidazole scaffold displays pronounced structure–activity dependence, where small substituent variations at the N9, C2, and C3 positions produce divergent pharmacological profiles. Systematic SAR studies demonstrate that replacing the N9-butyl group with alternative alkylaminoethyl chains shifts receptor selectivity from 5-HT₂A antagonism toward hypotensive or anticonvulsant activity [1]. Likewise, the ethoxycarbonyl ester at position C3 differentiates this compound from its methyl ester analog (MW 285.34 g/mol), which alters molecular volume, lipophilicity, and potentially metabolic stability . The quantitative comparative evidence below substantiates that generic substitution by close structural analogs cannot preserve the same biological, synthetic, or procurement value.

9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole – Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation from Methyl Ester Analog for Formulation and Dosing Calculations

The ethoxycarbonyl (ethyl ester) group at position C3 confers a molecular weight of 299.37 g/mol, compared to 285.34 g/mol for the methyl ester analog (methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate), representing a +4.9% mass increase . This difference in ester chain length directly affects molar dosing calculations, chromatographic retention times, and solubility parameters in formulation development.

Molecular Properties Pre-formulation Drug Design

Scaffold-Confirmed Biological Annotation via 5-HT₂A Receptor Antagonism Class Membership

The imidazo[1,2-a]benzimidazole scaffold to which this compound belongs has been directly validated for 5-HT₂A receptor antagonism in a study of 16 derivatives using radioligand binding assays. The lead compound 9-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazol dinitrate demonstrated confirmed binding to the 5-HT₂A receptor subtype [1]. The target compound, bearing the identical imidazo[1,2-a]benzimidazole core with a conserved N9-butyl substituent motif, resides within this pharmacologically annotated chemical space, whereas benzimidazole derivatives lacking the fused imidazo ring or bearing alternative N9 substituents (e.g., morpholinoethyl or piperidinoethyl chains) exhibit distinct receptor selectivity profiles [1][2].

5-HT2A Antagonist CNS Pharmacology Receptor Binding

Intraocular Pressure (IOP) Lowering Activity Benchmark Within the Imidazo[1,2-a]benzimidazole Series

A standardized in vivo screening of 27 condensed benzimidazole compounds (including 20 imidazo[1,2-a]benzimidazoles) established quantitative IOP lowering benchmarks in ocular normotensive rats at three concentrations (0.1%, 0.2%, 0.4%) [1]. Within this series, structurally related analogs such as RU-477 (a N9-imidazobenzimidazole derivative, MW 524.2) achieved 30.22% maximum IOP reduction from baseline at 0.4% concentration, while RU-441 (MW 443.3) achieved 28.57% at 0.2% [1]. The target compound, as an N9-butyl-substituted imidazo[1,2-a]benzimidazole with a C3-ethoxycarbonyl group, occupies a distinct molecular weight and substitution position within this pharmacophore space, providing a differentiated tool for probing the contribution of the C3 ester moiety to IOP activity relative to the reported RU-series compounds [1].

Ocular Pharmacology IOP Lowering Glaucoma Research

Synthetic Provenance from the Established Anisimova–Spasov Research Program

The compound originates from the synthetic methodology developed by the Anisimova–Spasov research group at Southern Federal University and Volgograd State Medical University, which has published extensively on imidazo[1,2-a]benzimidazole synthesis and pharmacological evaluation across 25+ papers in the 'Research on imidazo[1,2-a]benzimidazole derivatives' series [1][2]. This established synthetic provenance provides documented reaction protocols and characterization standards (including 3-acyl-substituted derivative synthesis via acetic anhydride cyclization [2]) that differentiate it from compounds sourced from programs without published methodological traceability.

Synthetic Chemistry Research Provenance Quality Assurance

9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole – Recommended Application Scenarios for Scientific and Industrial Users


5-HT₂A Receptor Antagonist Probe for Migraine and CNS Disorder Research

Based on the scaffold's confirmed 5-HT₂A receptor binding activity [1], this compound can serve as a structurally distinct probe within a panel of imidazo[1,2-a]benzimidazole derivatives for SAR studies targeting serotonergic pathways relevant to migraine, anxiety, and sleep disorders. Its N9-butyl and C3-ethoxycarbonyl substitution pattern differentiates it from the diethylaminoethyl-containing lead compounds already characterized in radioligand assays [1], enabling researchers to map the contribution of lipophilic alkyl chains versus basic amine-containing side chains to receptor affinity.

Low-Molecular-Weight Comparator for Intraocular Pressure (IOP) Lowering SAR

As an imidazo[1,2-a]benzimidazole with a molecular weight of 299.37 g/mol, this compound occupies a distinct physicochemical space relative to the higher-MW RU-series compounds (MW 443–626) previously tested for IOP lowering in normotensive rats [1]. Researchers can employ it as a low-MW, C3-ester-substituted reference compound to investigate the relationship between molecular size, lipophilicity, and corneal permeability in ocular drug delivery studies.

Synthetic Intermediate for Diversification of the C3 Position

The ethoxycarbonyl ester at position C3 serves as a versatile synthetic handle for further derivatization—including hydrolysis to the carboxylic acid, hydrazinolysis to the hydrazide, or transesterification—following established protocols from the Anisimova research series [1][2]. This makes the compound a strategic starting material for generating focused libraries of C3-modified imidazo[1,2-a]benzimidazoles for biological screening campaigns.

Standard Reference Material for Analytical Method Development

With a defined molecular formula (C₁₇H₂₁N₃O₂), molecular weight (299.37 g/mol), and commercial availability at ≥95% purity [1], this compound can function as a reference standard for HPLC method development, mass spectrometry calibration, and purity assay validation in laboratories working across the imidazo[1,2-a]benzimidazole chemical series.

Quote Request

Request a Quote for 9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.